2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
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Overview
Description
2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound that features a quinoxaline core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the isopropyl group and the carboxylic acid functionality adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of an o-phenylenediamine derivative with a suitable diketone, followed by oxidation to introduce the keto group. The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis. Solvent selection and purification steps are also important to achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline: Lacks the carboxylic acid functionality, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the isopropyl group and the carboxylic acid functionality in 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid makes it unique. These groups contribute to its chemical versatility and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-oxo-2-propan-2-yl-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6(2)10-11(15)14-9-5-7(12(16)17)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVVKYUSJLGLKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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